molecular formula C10H7F2N3O2 B6362568 1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240567-86-5

1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No. B6362568
CAS RN: 1240567-86-5
M. Wt: 239.18 g/mol
InChI Key: QUFPVMYAXSPLSJ-UHFFFAOYSA-N
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Description

“1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole” is a chemical compound. It is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .

Scientific Research Applications

1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has been studied for its potential applications in the treatment of various diseases. It has been found to have anti-cancer activity, and has been studied for its potential to inhibit the growth of various cancer cell lines. It has also been studied for its potential to inhibit the growth of various bacterial and fungal species, and has been found to have anti-fungal and anti-bacterial activity. Additionally, it has been studied for its potential to inhibit the growth of various viruses, and has been found to have antiviral activity.

Mechanism of Action

1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has been found to interact with various cellular targets, including enzymes and receptors. It has been found to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, and to inhibit the activity of enzymes involved in the biosynthesis of proteins. Additionally, it has been found to interact with various receptors, including G-protein coupled receptors, and to inhibit the activity of these receptors.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, and to have anti-fungal and anti-bacterial activity. Additionally, it has been found to have antiviral activity, and to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. It has also been found to inhibit the activity of enzymes involved in the biosynthesis of proteins, and to interact with various receptors, including G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is generally available in bulk quantities. Additionally, it has a wide range of biological activities, and can be used in a variety of experiments. However, it has several limitations as well. It is not very stable in aqueous solutions and can degrade rapidly. Additionally, it has relatively low solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole has potential applications in the treatment of various diseases. Future studies should focus on further elucidating the mechanism of action of this compound, as well as exploring its potential applications in the treatment of various diseases. Additionally, further studies should be conducted to investigate the potential toxicity of this compound, as well as its potential interactions with other drugs. Finally, further studies should be conducted to investigate the potential use of this compound in combination with other drugs, as well as its potential to be used in combination with other therapies, such as radiation therapy.

Synthesis Methods

1-(2,6-Difluorophenyl)-4-nitro-1H-pyrazole can be synthesized from the reaction of 2,6-difluorobenzaldehyde and 4-nitrophenylhydrazine in an aqueous medium. The reaction is catalyzed by an acid, such as hydrochloric acid, and the product is isolated by precipitation. The reaction is usually carried out at room temperature and the yield is typically in the range of 70-80%.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-9-2-1-3-10(12)8(9)6-14-5-7(4-13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFPVMYAXSPLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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